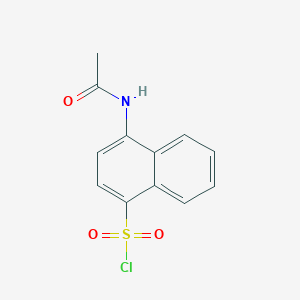

4-acetamidonaphthalene-1-sulfonyl Chloride

CAS No.: 5690-20-0

Cat. No.: VC2009525

Molecular Formula: C12H10ClNO3S

Molecular Weight: 283.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5690-20-0 |

|---|---|

| Molecular Formula | C12H10ClNO3S |

| Molecular Weight | 283.73 g/mol |

| IUPAC Name | 4-acetamidonaphthalene-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15) |

| Standard InChI Key | OMCFQVVRMGXXAF-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |

| Canonical SMILES | CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Acetamidonaphthalene-1-sulfonyl chloride (C₁₂H₁₀ClNO₃S) features a naphthalene backbone with two functional groups:

-

Sulfonyl chloride (–SO₂Cl) at position 1, imparting electrophilic reactivity.

-

Acetamido (–NHCOCH₃) at position 4, contributing hydrogen-bonding capacity and steric effects.

The planar naphthalene system facilitates π-π interactions, while the electron-withdrawing sulfonyl chloride group enhances susceptibility to nucleophilic attack .

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a two-step process:

-

Acylation: 4-Aminonaphthalene reacts with acetic anhydride to form 4-acetamidonaphthalene .

-

Chlorosulfonation: Treatment with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group at the 1-position. Reaction conditions (114°C, 15–20 min) optimize yield (90.05%) and purity .

Reaction Scheme:

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors for chlorosulfonation, ensuring precise temperature control (110–120°C) and reduced byproduct formation. Post-synthesis purification via recrystallization (hexane/ethyl acetate) achieves >98% purity .

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols. For example, reaction with 2-aminothiazole yields sulfathiazole analogs, critical in antibiotic development .

Hydrolysis and Reduction

-

Hydrolysis: Forms 4-acetamidonaphthalene-1-sulfonic acid in aqueous media .

-

Reduction: LiAlH₄ reduces the sulfonyl chloride to sulfonamide (–SO₂NH₂), a precursor for bioactive molecules .

Table 2: Common Reactions and Conditions

Applications in Pharmaceutical Research

Sulfonamide Drug Development

The compound serves as a linchpin in synthesizing sulfonamide antibiotics (e.g., sulfathiazole) by reacting with heterocyclic amines . Its naphthalene core enhances drug lipophilicity, improving blood-brain barrier penetration .

Targeted Cancer Therapies

In recent studies, derivatives of 4-acetamidonaphthalene-1-sulfonyl chloride inhibit cholesterol biosynthesis enzymes (e.g., EBP Δ8-Δ7 isomerase), showing selective cytotoxicity against APC-mutant colorectal cancer cells .

Key Findings from TASIN Analogs:

-

Potency: IC₅₀ values as low as 3 nM in DLD-1 colon cancer cells .

-

Selectivity: 100-fold selectivity for APC-truncated vs. wild-type cells .

Biological Activity and Mechanism

Enzyme Inhibition

The compound covalently modifies dihydropteroate synthetase (DHPS), mimicking p-aminobenzoic acid (PABA) and disrupting folate synthesis in bacteria . This mechanism parallels sulfonamide antibiotics but with enhanced steric hindrance from the naphthalene system .

Cellular Effects

-

Antiproliferative Activity: Induces G1-phase arrest in APC-mutant cells by downregulating cyclin D1 .

-

Apoptosis: Activates caspase-3/7 pathways in cholesterol-depleted cancer cells .

Industrial and Material Science Applications

Dye and Pigment Synthesis

The sulfonyl chloride group facilitates coupling with aromatic amines, yielding azodyes with high thermal stability (decomposition >300°C) .

Polymer Modification

Reacts with polyvinyl alcohol (PVA) to form sulfonated polymers, enhancing ionic conductivity for battery membranes .

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wash with 10% NaHCO₃ solution |

| Inhalation | Use NIOSH-certified respirator |

| Storage | –20°C, under nitrogen |

Comparison with Structural Analogs

5-Acetamidonaphthalene-1-sulfonyl Chloride

Isomeric differences alter reactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume